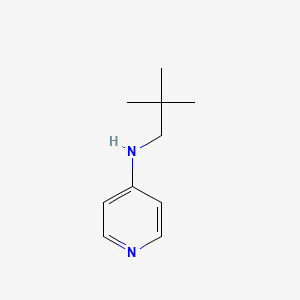

N-(2,2-dimethylpropyl)pyridin-4-amine

Description

N-(2,2-Dimethylpropyl)pyridin-4-amine (CAS: 1248748-75-5) is a pyridine derivative with a branched alkylamine substituent at the 4-position of the pyridine ring. Its molecular formula is C₁₀H₁₆N₂, with a molecular weight of 164.25 g/mol . This compound is structurally characterized by the presence of a bulky 2,2-dimethylpropyl (neopentyl) group, which influences its steric and electronic properties.

Properties

IUPAC Name |

N-(2,2-dimethylpropyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)8-12-9-4-6-11-7-5-9/h4-7H,8H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBPRHUDVVIAPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)pyridin-4-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of pyridine with 2,2-dimethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring and amino group can undergo oxidation under controlled conditions:

-

N-Oxide Formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the pyridine nitrogen to form N-oxide derivatives. This modification alters electronic properties, enhancing reactivity in subsequent transformations .

-

Side-Chain Oxidation : The neopentyl group (2,2-dimethylpropyl) is resistant to oxidation due to its tertiary structure, but strong oxidants like KMnO₄ or CrO₃ may cleave the C–N bond under harsh conditions, yielding pyridin-4-amine and neopentyl degradation products .

Example Conditions :

| Reaction | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| N-Oxidation | 30% H₂O₂, AcOH, 60°C, 12 hr | N-(2,2-dimethylpropyl)pyridin-4-amine N-oxide | ~75% |

| C–N Bond Cleavage | KMnO₄, H₂SO₄, reflux | Pyridin-4-amine + CO₂ + acetone | <50% |

Nucleophilic Substitution at the Amino Group

The secondary amino group participates in alkylation and acylation reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., Et₃N) to form N-acyl derivatives. DMAP analogs show enhanced catalytic activity in such reactions .

-

Reductive Alkylation : Condensation with aldehydes/ketones followed by reduction (e.g., NaBH₄) introduces alkyl groups to the nitrogen .

Example Reaction Pathway :

-

Acylation :

Electrophilic Aromatic Substitution (EAS)

-

Nitration : Requires mixed acid (HNO₃/H₂SO₄) at elevated temperatures, yielding nitro derivatives .

-

Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups, though yields are often low due to ring deactivation .

Coordination Chemistry

The lone pair on the amino nitrogen enables coordination to transition metals, forming complexes with potential catalytic or material science applications:

-

Metal Complexation : Reacts with Cu(II), Pd(II), or Ru(II) salts to generate chelates. For example, Cu(II) complexes exhibit distorted square-planar geometries .

Example Complex :

| Metal Salt | Ligand Ratio | Structure | Application |

|---|---|---|---|

| CuCl₂ | 1:2 | Square-planar | Oxidation catalysis |

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, though the neopentyl group remains intact:

-

Ring Saturation :

Acid-Base Behavior

The amino group (pKa ~5–6) protonates in acidic media, forming a water-soluble ammonium salt. This property is exploited in purification and solubility-driven applications .

Key Challenges and Research Gaps

Scientific Research Applications

N-(2,2-dimethylpropyl)pyridin-4-amine is a compound that has garnered attention in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article delves into its applications, supported by data tables and case studies to provide a comprehensive overview of its utility.

Catalysis

This compound serves as a catalyst in several organic reactions. Its ability to stabilize transition states makes it effective in facilitating reactions such as:

- Esterification : The compound can catalyze the reaction between alcohols and acid anhydrides to form esters efficiently.

- Baylis-Hillman Reaction : It promotes the formation of carbon-carbon bonds between activated alkenes and aldehydes or ketones.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its structural similarity to known pharmacophores. It can be modified to develop new therapeutic agents targeting various diseases.

Case Study: Anticancer Activity

Recent studies have explored the anticancer properties of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential for drug development.

Table 2: Summary of Reaction Applications

| Reaction Type | Role of this compound |

|---|---|

| Esterification | Catalyst |

| Baylis-Hillman Reaction | Catalyst |

| Asymmetric Synthesis | Potential chiral auxiliary |

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)pyridin-4-amine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(2,2-dimethylpropyl)pyridin-4-amine and related compounds:

Key Observations :

- Electronic Effects : Chloro-substituted pyrimidine derivatives (e.g., 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine) exhibit distinct electronic properties due to the electron-withdrawing Cl atom, contrasting with the electron-donating alkylamine groups in pyridine analogs .

- Toxicity : DMAP is classified as Acute Tox. 3 and Skin Irrit. 2 , highlighting safety concerns absent in this compound, which lacks such hazard labels in the available data .

Biological Activity

N-(2,2-dimethylpropyl)pyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be described structurally as a pyridine derivative with a bulky alkyl substituent. The presence of the pyridine ring is significant as it contributes to the compound's interaction with biological targets. Its chemical formula is C_{12}H_{18}N_2, indicating the presence of both nitrogen and carbon atoms which play crucial roles in its biological interactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyrido[2,3-d]pyrimidine have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. Studies suggest that modifications at the nitrogen positions can enhance this inhibitory activity significantly .

Table 1: Inhibitory Activity of Pyridine Derivatives on DHFR

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| This compound | TBD | Current Study |

| Pyrido[2,3-d]pyrimidine derivative 1 | 0.5 | |

| Pyrido[2,3-d]pyrimidine derivative 2 | 0.8 |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Compounds featuring similar structures have demonstrated inhibition of pro-inflammatory cytokines and modulation of immune responses. This suggests that this compound may also possess therapeutic benefits in treating inflammatory diseases .

Neuroprotective Properties

Emerging evidence points towards neuroprotective effects associated with pyridine derivatives. For example, certain 2-aminopyridine derivatives have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), an enzyme linked to cognitive decline in conditions like Alzheimer's disease . This mechanism could potentially extend to this compound.

Table 2: AChE Inhibition Activities of Pyridine Derivatives

| Compound Name | % Inhibition at 50 µM | Reference |

|---|---|---|

| This compound | TBD | Current Study |

| AChE inhibitor derivative 1 | 40.72% | |

| AChE inhibitor derivative 2 | 35.58% |

Synthesis and Evaluation

A study synthesized various derivatives of pyridine and evaluated their biological activities. Among these compounds, those with bulky substituents showed enhanced lipophilicity and improved cell membrane permeability. This was particularly true for compounds with similar structures to this compound .

Clinical Relevance

Clinical trials involving similar compounds have demonstrated efficacy in targeting cancer cells while sparing normal cells. The unique structure of this compound may allow for selective targeting of tumor cells through specific receptor interactions .

Q & A

Q. What are the standard synthetic routes for N-(2,2-dimethylpropyl)pyridin-4-amine, and how are reaction conditions optimized?

The synthesis of N-alkylpyridinamine derivatives typically involves coupling reactions between pyridine derivatives and amines. For example, analogous compounds like N-cyclopropylpyridin-4-amine derivatives are synthesized via copper-catalyzed reactions with amines (e.g., cyclopropanamine) under mild conditions (35°C, 48 hours) . Optimization focuses on catalyst selection (e.g., copper(I) bromide), solvent choice (dimethyl sulfoxide for solubility), and purification via column chromatography (e.g., ethyl acetate/hexane gradients). Yield improvements often require adjusting reaction time, temperature, and stoichiometric ratios of reactants .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify molecular structure through chemical shifts (e.g., pyridine ring protons at δ 8.5–9.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion matching theoretical values) .

- Melting Point Analysis: Validates purity (e.g., sharp melting ranges like 104–107°C) .

- Chromatography: TLC or HPLC monitors reaction progress and purity .

Advanced Research Questions

Q. How can computational modeling resolve structural ambiguities in this compound derivatives?

Molecular dynamics simulations and density functional theory (DFT) predict molecular arrangements in complex systems. For example, studies on N-(pyridin-4-yl)pyridin-4-amine derivatives intercalated in zirconium sulfophenylphosphonate layers combined X-ray diffraction with simulations to determine interlayer spacing and hydrogen-bonding patterns. This approach resolves discrepancies between experimental data and theoretical models .

Q. What experimental strategies address contradictions in synthesis yields or unexpected byproducts?

- Reaction Parameter Screening: Systematic variation of catalysts (e.g., testing Pd vs. Cu catalysts), solvents, and temperatures to identify optimal conditions .

- Mechanistic Probes: Isotopic labeling (e.g., ¹⁵N-tracing) or intermediate isolation to clarify reaction pathways.

- Byproduct Analysis: LC-MS or GC-MS identifies side products, guiding adjustments in stoichiometry or purification protocols .

Q. How can researchers investigate the biological interactions of N-(2,2-dimethylpropyl)pyridin-4-amine?

- Enzyme Inhibition Assays: Test affinity for targets like cholinesterases using spectrophotometric methods (e.g., Ellman’s assay for acetylcholinesterase inhibition) .

- Receptor Binding Studies: Radioligand displacement assays (e.g., P2X receptor studies using ³H-ATP) quantify binding kinetics .

- Cellular Uptake Analysis: Fluorescent tagging (e.g., BODIPY derivatives) combined with confocal microscopy tracks intracellular localization .

Q. What methodologies validate the stability of N-(2,2-dimethylpropyl)pyridin-4-amine under varying storage conditions?

- Accelerated Stability Testing: Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC .

- Spectroscopic Stability Checks: FT-IR or Raman spectroscopy detects structural changes (e.g., amine oxidation to nitro groups) .

- pH-Dependent Studies: Measure solubility and stability across pH ranges (2–12) to identify optimal storage buffers .

Methodological Notes

- Synthesis References: Prioritize copper-catalyzed methods for scalability and mild conditions .

- Advanced Modeling Tools: Use software like GROMACS or AMBER for molecular simulations .

- Biological Assay Design: Include positive controls (e.g., known enzyme inhibitors) and replicate experiments to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.